molecular formula C7H9N3O B1225344 2-Acetamido-5-aminopyridine CAS No. 29958-14-3

2-Acetamido-5-aminopyridine

Cat. No. B1225344
CAS RN: 29958-14-3
M. Wt: 151.17 g/mol
InChI Key: SXGURHSLXPDJBC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Acetamido-5-aminopyridine involves several steps, including diazotization and solventless thermolysis followed by hydrolysis, which result in significant yields. For instance, 2-Amino-5-fluoropyridine can be synthesized from 2-acetamido-5-aminopyridine through these processes, demonstrating the compound's versatility as a precursor for other chemical entities (Huang Gang, 2006).

Molecular Structure Analysis

The conformational and spectroscopic profile of 2-acetamido-5-aminopyridine has been studied using both experimental and computational methods, highlighting the stable conformers of the compound. Vibrational wavenumbers and electronic absorption spectrum have been determined, providing insight into the molecule's conformational attributes (S. Pathak et al., 2015).

Chemical Reactions and Properties

2-Acetamido-5-aminopyridine has been explored as a potential cocrystallizing agent, demonstrating its ability to form stable hydrogen-bonded motifs without proton transfer in the assembly of binary cocrystals (C. Aakeröy et al., 2006). This underscores its chemical reactivity and potential for use in supramolecular chemistry.

Physical Properties Analysis

The physical properties, including vibrational and spectroscopic characteristics of 2-acetamido-5-aminopyridine, are closely tied to its molecular structure. The compound's solid-phase vibrational features and electronic absorption in solution offer a comprehensive view of its physical profile, supporting its application in various chemical studies (S. Pathak et al., 2015).

Scientific Research Applications

Conformational and Spectroscopic Profile

  • Conformational Analysis: 2-Acetamido-5-aminopyridine has been studied for its conformational and spectroscopic profile using experimental and computational methods. This includes potential energy scans and vibrational wavenumber calculations, with experimental validation through FT-IR, FT-Raman spectroscopy, and electronic absorption spectrum analysis. This research is valuable for understanding the physical and chemical properties of this compound (Pathak et al., 2015).

Synthesis of Derivatives

  • Derivative Synthesis: There are studies on synthesizing derivatives from 2-Acetamido-5-aminopyridine. For instance, the synthesis of 2-Amino-5-fluoropyridine from this compound has been achieved through a series of reactions including diazotization and thermolysis, indicating its potential as a precursor in chemical synthesis (Huang Gang, 2006).

Cocrystallizing Agent

  • Cocrystallizing Agent: Research has explored 2-Acetamido-5-aminopyridine's role as a cocrystallizing agent, particularly its effectiveness in constructing binary cocrystals with carboxylic acids. This study emphasizes its utility in facilitating predictable and rational assembly in supramolecular chemistry (Aakeröy et al., 2006).

Molecular Docking and Density Functional Theory Studies

  • Molecular Docking Studies: In-depth molecular docking and density functional theory studies on compounds like N-(5-aminopyridin-2-yl)acetamide, which is structurally related to 2-Acetamido-5-aminopyridine, reveal insights into their bioactivity and potential therapeutic applications, such as inhibiting diabetic nephropathy (Asath et al., 2016).

Safety And Hazards

2-Acetamido-5-aminopyridine is classified as an irritant . It is recommended to wash face, hands, and any exposed skin thoroughly after handling. It is also advised not to eat, drink, or smoke when using this product. Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this compound .

properties

IUPAC Name

N-(5-aminopyridin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c1-5(11)10-7-3-2-6(8)4-9-7/h2-4H,8H2,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXGURHSLXPDJBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10370620
Record name 2-Acetamido-5-aminopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetamido-5-aminopyridine

CAS RN

29958-14-3
Record name 2-Acetamido-5-aminopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Acetamido-5-aminopyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A N2 covered solution of 1.19 g (6.6 mmol) of the product from Step 1 in 24 ml of DMF was treated with 2.07 g (32.9 mmol) of ammonium formate followed by 0.36 g of palladium on carbon catalyst. After stirring vigorously at room temperature for 17 hours, the reaction was diluted with MeOH and the catalyst was removed by filtration through celite. The filtrate was concentrated in vacuo and the residue was chromatographed over silica gel (3% MeOH: 0.3% NH4OH: CH2Cl2) to yield 0.876 g, m.p. 152°-153.5° C. (88.2%) of the titled product.
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Yield
88.2%

Synthesis routes and methods III

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
SK Pathak, R Srivastava, AK Sachan, O Prasad… - … Acta Part A: Molecular …, 2015 - Elsevier
… To the best of our knowledge, no quantum chemical HF/DFT calculations for 2-acetamido-5-aminopyridine (2A5AP) have been reported so far. Therefore, the present investigation is …
Number of citations: 7 www.sciencedirect.com
H Vural, T Ozdogan, M Orbay - Indian Journal of Physics, 2019 - Springer
… The maximum absorption peak for 2-acetamido-5-aminopyridine has been viewed at 261 nm in methanol solution [28]. This wavelength was found in the calculations using DFT method …
Number of citations: 3 link.springer.com
I Singh, LH Al-Wahaibi, R Srivastava, O Prasad… - ACS …, 2020 - ACS Publications
… The rocking motion of the NH 2 group in 2-acetamido-5-aminopyridine has been observed … shoulder band in the Raman spectrum at 235 cm –1 for 2-acetamido-5-aminopyridine. (74) …
Number of citations: 16 pubs.acs.org
S Premkumar, TN Rekha, RM Asath, T Mathavan… - European Journal of …, 2016 - Elsevier
… Recently, Pathak et al., reported that the conformational and spectroscopic studies of 2-acetamido-5-aminopyridine with the aid of DFT calculations (Pathak et al., 2015). DFT …
Number of citations: 57 www.sciencedirect.com
M Hranjec, I Sović, I Ratkaj, G Pavlović, N Ilić… - European Journal of …, 2013 - Elsevier
In this manuscript the synthesis and biological activity of novel heterocyclic derivatives of benzofuran-2-carboxamides 3a–j and 6a–f is presented. Biological evaluation in vitro revealed …
Number of citations: 68 www.sciencedirect.com
I Sović, SK Pavelić, E Markova-Car, N Ilić… - European Journal of …, 2014 - Elsevier
… Following the general procedure A, from phthalaldehyde 1 (0.44 g, 3.3 mmol) and 2-acetamido-5-aminopyridine 2i (1.00 g, 6.6 mmol) after stirring for 24 h and recrystallization from …
Number of citations: 20 www.sciencedirect.com
S Chashmniam, M Tafazzoli - Journal of Molecular Structure, 2017 - Elsevier
… study Of conformational and spectroscopic profile of 2-acetamido-5-aminopyridine … and experimental study of conformational and spectroscopic profile of 2-acetamido-5-aminopyridine …
Number of citations: 9 www.sciencedirect.com
S Chashmniam, M Tafazzoli - Journal of Molecular Structure, 2017 - Elsevier
… study of conformational and spectroscopic profile of 2-acetamido-5-aminopyridine … and experimental study of conformational and spectroscopic profile of 2-acetamido-5-aminopyridine …
Number of citations: 7 www.sciencedirect.com
FS Alves - 2020 - repositorio.ufpb.br
O presente trabalho descreve a síntese de 2-(4-metoxifenil (alquil) amino)-2-oxoetiltereftalatos de alquila (9g-o) através da reação de alquilação de 2-cloro-N-4-metoxifenil (alquil) …
Number of citations: 0 repositorio.ufpb.br

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